molecular formula C24H20N4O5 B12006799 Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate CAS No. 765907-97-9

Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate

Cat. No.: B12006799
CAS No.: 765907-97-9
M. Wt: 444.4 g/mol
InChI Key: VMYGSUJGTDOHFL-MFKUBSTISA-N
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Description

Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C24H20N4O5 and a molecular weight of 444.45 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as ester, amide, and hydrazone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The hydrazone linkage, in particular, is known for its biological relevance.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its complex structure provides unique properties that can be leveraged in material science applications .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((2-(methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
  • Methyl 4-(2-((2-(aminocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate

Uniqueness

Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specialized applications .

Properties

CAS No.

765907-97-9

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H20N4O5/c1-33-24(32)17-13-11-16(12-14-17)15-25-28-23(31)22(30)27-20-10-6-5-9-19(20)21(29)26-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,29)(H,27,30)(H,28,31)/b25-15+

InChI Key

VMYGSUJGTDOHFL-MFKUBSTISA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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